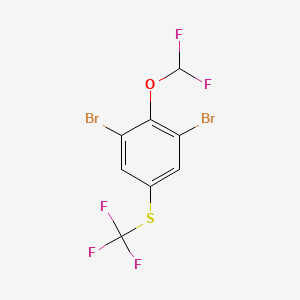

1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene

描述

1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene is a halogenated aromatic compound with a unique substitution pattern:

- Bromo groups at positions 1 and 3: These electron-withdrawing groups deactivate the benzene ring, directing further substitution reactions to meta/para positions.

- Difluoromethoxy group (-OCHF₂) at position 2: This substituent combines lipophilic (CF₂) and polar (ether oxygen) characteristics, influencing solubility and metabolic stability .

- Trifluoromethylthio group (-SCF₃) at position 5: Known for high lipophilicity and resistance to oxidation, this group enhances bioavailability in hydrophobic environments .

The compound’s electron-deficient aromatic system makes it suitable for applications in agrochemicals or pharmaceuticals, where stability under harsh conditions is critical.

属性

IUPAC Name |

1,3-dibromo-2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2F5OS/c9-4-1-3(17-8(13,14)15)2-5(10)6(4)16-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTDDTGIKMEKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC(F)F)Br)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene is a halogenated organic compound with a complex molecular structure characterized by multiple halogen substituents. Its unique properties make it of interest in medicinal chemistry and materials science. This article examines the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and related research findings.

- Molecular Formula : C8H3Br2F5OS

- Molecular Weight : 401.98 g/mol

- CAS Number : 1803715-33-4

The presence of bromine, fluorine, and a trifluoromethylthio group contributes to the compound's reactivity and potential biological effects.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound's structural features suggest potential inhibitory effects on various enzymes. For instance, similar compounds have demonstrated significant inhibition of mushroom tyrosinase, an enzyme involved in melanin production. This inhibition could be beneficial in treating hyperpigmentation disorders .

- Cytotoxicity : Preliminary studies on analogs of this compound have shown varying degrees of cytotoxicity against cancer cell lines. For example, certain derivatives exhibited IC50 values indicating potent anti-cancer activity without significant cytotoxic effects at lower concentrations .

- Antimicrobial Activity : The halogenated nature of the compound may confer antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of various analogs on mushroom tyrosinase. The results indicated that compounds with similar structural features to this compound showed enhanced tyrosinase inhibition compared to standard inhibitors like kojic acid. The most potent analog achieved an IC50 value significantly lower than that of kojic acid (24.09 μM), indicating superior efficacy .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxicity of related compounds in B16F10 murine melanoma cells. Results showed that while some analogs were non-toxic at concentrations up to 20 µM, others exhibited significant cytotoxicity at lower doses. This variability underscores the need for careful evaluation of structure-activity relationships in developing therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzene | C8H3Br2F5OS | Different position of bromine and trifluoromethylthio groups |

| 1-Bromo-2-fluoro-4-(trifluoromethylthio)benzene | C7H4BrF4S | Lacks the difluoromethoxy group |

| 1-Bromo-3-fluoro-5-(trifluoromethylthio)benzene | C7H4BrF3S | Similar trifluoromethylthio but lacks difluoromethoxy and additional bromine |

This table illustrates how variations in halogen positioning and functional groups can influence the biological behavior and potential applications of these compounds.

科学研究应用

Overview

1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene (CAS No. 1803715-33-4) is a halogenated aromatic compound notable for its unique chemical structure, which includes bromine, fluorine, and sulfur substituents. This compound has garnered attention for its potential applications in various scientific and industrial fields due to its reactivity and biological properties.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, facilitating the creation of more complex molecules. This compound can be utilized in:

- Synthesis of pharmaceuticals.

- Development of agrochemicals.

- Creation of specialty polymers.

Medicinal Chemistry

Research indicates that this compound may exhibit significant biological activity, particularly in medicinal chemistry. Its halogenated structure is associated with:

- Anticancer properties : Preliminary studies suggest potential efficacy against certain cancer cell lines due to its ability to interact with biological targets such as enzymes and receptors.

- Anti-inflammatory effects : Investigations are ongoing to explore its role in reducing inflammation, which could lead to therapeutic applications in treating chronic inflammatory diseases.

Environmental Science

The compound's unique properties make it a candidate for studying environmental interactions. Its stability and reactivity can be leveraged in:

- Assessing the impact of halogenated compounds on ecosystems.

- Investigating degradation pathways of similar compounds in environmental settings.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various halogenated compounds, including this compound. The results indicated that the compound showed selective cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further drug development.

Case Study 2: Synthesis of Complex Molecules

In a research article from Organic Letters, researchers demonstrated how this compound could be used as an intermediate in synthesizing more complex organofluorine compounds. The study highlighted the efficiency of using this dibromo compound in cross-coupling reactions, showcasing its versatility as a synthetic building block.

相似化合物的比较

Substituent Effects on Lipophilicity and Bioavailability

Lipophilicity (cLogP) is a key determinant of bioavailability. The -SCF₃ group in the target compound contributes significantly to lipophilicity, as seen in analogs like N-trifluoromethylthio sulfoximines , which exhibit higher cLogP values than their oxygenated counterparts (e.g., sulfoximines with -SO-CF₃ show a cLogP decrease of ~2 units) . In contrast:

- Difluoromethoxy (-OCHF₂): Balances polarity and lipophilicity. Compared to non-fluorinated methoxy groups, -OCHF₂ reduces cLogP but retains metabolic stability .

- Bromo vs. Fluoro Substituents : Bromine’s larger atomic size increases molecular weight and boiling points relative to fluorine. For example, a-Bromo-3,5-difluorotoluene (bp: 65°C) likely has a lower boiling point than the target compound due to reduced halogen bulk.

Table 1: Substituent Impact on Key Properties

*Estimated based on substituent contributions.

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects : The combined electron-withdrawing nature of Br, -OCHF₂, and -SCF₃ makes the target compound highly deactivated. This contrasts with 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene , where the nitro group further enhances electrophilic substitution resistance.

- Synthetic Utility : Bromine substituents enable cross-coupling reactions (e.g., Suzuki or Ullmann couplings), whereas fluorine or trifluoromethoxy groups are less reactive. For example, FeCl₂-catalyzed reactions (as in ) could be adapted for introducing -SCF₃ groups .

Stability and Metabolic Resistance

准备方法

Starting Materials and Initial Bromination

The synthesis typically begins with a suitably substituted benzene derivative, often a phenol or anisole derivative, which can be selectively brominated. Bromination is usually performed using bromine or N-bromosuccinimide (NBS) under controlled temperature to achieve dibromination at the 1,3-positions.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Bromination | Br2 or NBS, solvent (e.g., dichloromethane), 0–25 °C | Introduce bromine atoms at positions 1 and 3 |

Installation of the Difluoromethoxy Group

The difluoromethoxy group is introduced by converting a hydroxyl or methoxy substituent into the corresponding difluoromethoxy derivative. This can be achieved via nucleophilic substitution using difluorocarbene precursors or difluoromethylating agents.

Typical reagents include:

- Difluorocarbene sources such as chlorodifluoromethane (CHF2Cl) under basic conditions.

- Difluoromethyl hypofluorite or related fluorinating agents.

The reaction is often conducted under anhydrous conditions in polar aprotic solvents to favor substitution.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Difluoromethoxylation | Difluorocarbene precursor, base (e.g., potassium tert-butoxide), solvent (e.g., THF), low temperature | Convert hydroxyl/methoxy group to difluoromethoxy |

Introduction of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group is typically introduced via nucleophilic substitution or direct trifluoromethylthiolation of an aromatic precursor bearing a suitable leaving group (e.g., halide or thiol).

Common methods include:

- Reaction with trifluoromethylthiolating reagents such as trifluoromethylthiol silver complexes (AgSCF3).

- Use of electrophilic trifluoromethylthiolation reagents like trifluoromethanesulfenyl chloride (CF3SCl).

Conditions are optimized to maintain regioselectivity and avoid overreaction.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Trifluoromethylthiolation | AgSCF3 or CF3SCl, solvent (e.g., dichloromethane), controlled temperature | Install trifluoromethylthio group at position 5 |

Industrial and Research Considerations

- Solvent choice: Dichloromethane and tetrahydrofuran are commonly used for their ability to dissolve aromatic substrates and reagents while maintaining reaction selectivity.

- Temperature control: Low to moderate temperatures are critical to prevent side reactions and decomposition of sensitive fluorinated intermediates.

- Purification: Chromatographic techniques and recrystallization are employed to isolate the target compound with high purity.

- Safety: Handling bromine, fluorinated reagents, and trifluoromethylthiolating agents requires strict safety protocols due to toxicity and volatility.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Dibromination | Br2 or NBS | 0–25 °C, DCM | 1,3-Dibromo substitution |

| 2 | Difluoromethoxylation | Difluorocarbene precursor, base | -78 to 0 °C, THF | Introduction of -OCF2H group |

| 3 | Trifluoromethylthiolation | AgSCF3 or CF3SCl | 0–25 °C, DCM | Installation of -SCF3 group |

Research Findings and Analytical Confirmation

The final compound’s structure and purity are typically confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and ^19F NMR to confirm substitution patterns and fluorine environments.

- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: To detect characteristic functional group vibrations.

- Elemental Analysis: To confirm composition.

- Chromatography (HPLC or GC): To assess purity.

These analytical methods ensure the compound meets the required specifications for research or industrial applications.

常见问题

Q. What strategies mitigate toxicity risks during in vitro studies (e.g., cell membrane disruption by lipophilic groups)?

- Methodology :

- Lipophilicity Reduction : Synthesize PEGylated derivatives (e.g., -OCH₂CH₂O-) to improve aqueous solubility.

- Cytotoxicity Assays : Use MTT assays with HepG2 cells and EC₅₀ dose-response curves (0.1–100 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。